molecular formula C21H34ClN3S2 B1681594 Tropantiol CAS No. 189950-11-6

Tropantiol

Cat. No.: B1681594
CAS No.: 189950-11-6
M. Wt: 428.1 g/mol
InChI Key: HZLFSOZSLFKJKA-UHFFFAOYSA-N
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Description

Tropantiol is a chemical compound with the molecular formula C21H34ClN3S2. It is known for its role as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tropantiol involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a chlorinated aromatic compound with a thiol-containing amine. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tropantiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .

Scientific Research Applications

Tropantiol has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical techniques.

    Biology: this compound is used in biological studies to investigate metal ion interactions with biomolecules.

    Medicine: It is explored for its potential use in radiopharmaceuticals for diagnostic imaging.

    Industry: This compound is used in industrial processes that require metal ion sequestration

Mechanism of Action

Tropantiol exerts its effects by forming stable complexes with metal ions. The chelation process involves the donation of electron pairs from the nitrogen and sulfur atoms in this compound to the metal ion, forming a stable ring structure. This interaction can affect the availability and reactivity of the metal ion in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent used in similar applications.

    Diethylenetriaminepentaacetic acid (DTPA): Used in medical imaging and industrial applications.

    Dimercaptosuccinic acid (DMSA): Used in chelation therapy for heavy metal poisoning

Uniqueness of Tropantiol

This compound is unique due to its specific molecular structure, which allows it to form highly stable complexes with certain metal ions. This property makes it particularly useful in applications where stability and specificity are crucial .

Properties

IUPAC Name

2-[2-[[3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34ClN3S2/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16/h2-5,18-21,23,26-27H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLFSOZSLFKJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940523
Record name 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189950-11-6
Record name 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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